Cas no 1006865-32-2 (Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl-)

Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl- structure
1006865-32-2 structure
Product Name:Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl-
Numero CAS:1006865-32-2
MF:C12H17BrO2
MW:273.166183233261
CID:97645
PubChem ID:45489674
Update Time:2025-04-18

Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]-
    • (S)-1-Bromo-4-((3-methoxy-2-methylpropoxy)methyl)benzene
    • 1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene
    • 1-bromo-4-((S)-3-methoxy-2-methyl-propoxymethyl)-benzene
    • 1-Bromo-4-[[((S)-3-methoxy-2-methylpropyl)oxy]methyl]benzene
    • 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]-BENZENE
    • Benzene,1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]
    • benzene,1-bromo-4-[[[(2S)-3-methoxy-2-methylpropyl]oxy]methyl]
    • DTXSID60670445
    • RWPUBXVEDLEIPS-JTQLQIEISA-N
    • 1-bromo-4-((s)-3-methoxy-2-methylpropoxymethyl)-benzene
    • 1006865-32-2
    • 1-bromo-4-({[(2S)-3-methoxy-2-methylpropyl]oxy}methyl)benzene
    • 1-Bromo-4-{[(2S)-3-methoxy-2-methylpropoxy]methyl}benzene
    • SCHEMBL556155
    • Benzene, 1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]-
    • AKOS015835631
    • Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl-
    • Inchi: 1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3/t10-/m0/s1
    • Chiave InChI: RWPUBXVEDLEIPS-JTQLQIEISA-N
    • Sorrisi: BrC1C=CC(=CC=1)COC[C@@H](C)COC

Proprietà calcolate

  • Massa esatta: 272.04100
  • Massa monoisotopica: 272.041
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.256
  • Punto di ebollizione: 313.55 °C at 760 mmHg
  • Punto di infiammabilità: 124.135 °C
  • PSA: 18.46000
  • LogP: 3.24820

Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B290025-2.5mg
Benzene,1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]-
1006865-32-2
2.5mg
$ 200.00 2022-06-07
TRC
B290025-5mg
Benzene,1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]-
1006865-32-2
5mg
$ 370.00 2022-06-07
TRC
B290025-10mg
Benzene,1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]-
1006865-32-2
10mg
$ 585.00 2022-06-07

Benzene,1-bromo-4-(2S)-3-methoxy-2-methylpropoxymethyl- Letteratura correlata

Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.